4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid
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Overview
Description
4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring substituted with two thiophene groups and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiophene rings and pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,5-di(2-thienyl)pyrroles: These compounds also contain thiophene rings and are used in similar applications, such as organic semiconductors.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is unique due to its combination of a pyrazole ring with two thiophene groups and a butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
554405-49-1 |
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Molecular Formula |
C15H14N2O3S2 |
Molecular Weight |
334.4g/mol |
IUPAC Name |
4-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O3S2/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20) |
InChI Key |
ZZBNJMPWLOZQRP-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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